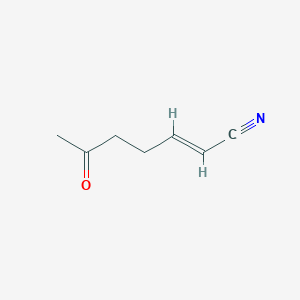
2-Heptenenitrile, 6-oxo-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-2-heptenenitrile is an organic compound with the molecular formula C7H9NO It is a nitrile derivative characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-heptenenitrile can be achieved through several methods. One common approach involves the reaction of 2-heptenenitrile with an oxidizing agent to introduce the ketone functionality. The reaction conditions typically involve the use of mild oxidizing agents and controlled temperatures to ensure selective oxidation without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-2-heptenenitrile may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-2-heptenenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxoheptanoic acid.
Reduction: Formation of 6-amino-2-heptene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Oxo-2-heptenenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Oxo-2-heptenenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptenenitrile: Lacks the ketone functionality, making it less reactive in certain oxidation reactions.
6-Oxoheptanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
6-Amino-2-heptene: Formed by the reduction of 6-Oxo-2-heptenenitrile, with an amine group instead of a nitrile group.
Uniqueness
6-Oxo-2-heptenenitrile is unique due to the presence of both nitrile and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
120113-88-4 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
(E)-6-oxohept-2-enenitrile |
InChI |
InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h2,4H,3,5H2,1H3/b4-2+ |
Clave InChI |
XSSNSXZCUQJHFI-DUXPYHPUSA-N |
SMILES |
CC(=O)CCC=CC#N |
SMILES isomérico |
CC(=O)CC/C=C/C#N |
SMILES canónico |
CC(=O)CCC=CC#N |
Sinónimos |
2-Heptenenitrile, 6-oxo-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















